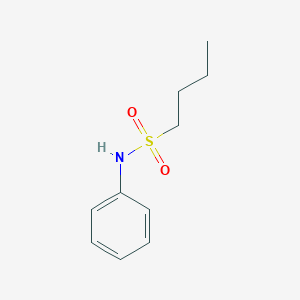

N-phenylbutane-1-sulfonamide

Description

Overview of Sulfonamide Functional Group Significance in Chemical Biology

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry and chemical biology. nih.govnih.gov Its prevalence is due to a combination of factors including its chemical stability, and its ability to act as a bioisostere for other functional groups like amides and phenols. benthamscience.com This allows it to mimic the interactions of these groups with biological targets. Sulfonamides are integral components of a wide array of therapeutic agents, demonstrating antibacterial, anticancer, antiviral, and anti-inflammatory properties. ekb.egajchem-b.comajchem-b.com

One of the most well-documented roles of the sulfonamide group is in antibacterial agents. These compounds often act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. researchgate.net By blocking this pathway, sulfonamide-based drugs can inhibit bacterial growth and replication. ekb.eg Beyond their antimicrobial applications, sulfonamides are key pharmacophores in drugs targeting carbonic anhydrases, proteases, and other enzymes. nih.govnih.gov The directional hydrogen bonding capabilities of the sulfonamide group contribute significantly to its binding affinity and selectivity for various protein targets. nih.gov

Rationale for Academic Investigation of N-phenylbutane-1-sulfonamide as a Model Compound

This compound serves as a valuable model compound in chemical research for several key reasons. Its relatively simple and synthetically accessible structure provides a foundational scaffold for the development of more complex molecules. nih.gov The synthesis of this compound can be readily achieved, often through the reaction of butanesulfonyl chloride with aniline (B41778) in the presence of a base.

This straightforward synthesis allows researchers to use this compound as a starting material for the creation of diverse chemical libraries. By modifying the phenyl ring or the butyl chain, chemists can systematically investigate structure-activity relationships (SAR). nih.govresearchgate.net These studies are fundamental to understanding how specific structural changes influence the biological activity of a molecule. The investigation of simple N-aryl sulfonamides like this compound is crucial for elucidating the fundamental principles of their chemical and biological behavior, which can then be applied to the design of novel therapeutic agents. benthamscience.comnih.gov

The use of a simple model compound establishes a baseline for comparing the physicochemical and biological properties of more complex derivatives. This systematic approach is a cornerstone of modern drug discovery and medicinal chemistry research. nih.gov

Detailed Research Findings

Research on this compound and related simple sulfonamides primarily focuses on their synthesis and their role as building blocks for more complex, biologically active compounds. The following tables summarize key data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂S |

| Molecular Weight | 213.30 g/mol |

| Appearance | White solid |

| InChI Key | OAWJISLDPLWHLQ-UHFFFAOYSA-N |

Note: Some properties are based on typical values for simple N-aryl sulfonamides and may vary based on experimental conditions.

Table 2: Synthesis of this compound

| Reactants | Reagents/Solvents | Reaction Conditions | Product |

| Aniline, n-Butanesulfonyl chloride | Triethylamine (B128534), Methylene (B1212753) chloride | 50°C, followed by extraction and purification | This compound |

This table provides a simplified overview of a common synthetic route.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-phenylbutane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-9-14(12,13)11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |

InChI Key |

OAWJISLDPLWHLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for N Phenylbutane 1 Sulfonamide Derivatives

Classical and Contemporary Synthesis Approaches

The construction of the N-S bond in sulfonamides has been the subject of extensive research, leading to the development of several reliable synthetic strategies.

Amidation Reactions of Sulfonyl Chlorides with Amines

The most traditional and widely employed method for synthesizing N-phenylbutane-1-sulfonamide is the reaction of butane-1-sulfonyl chloride with aniline (B41778). nih.govucl.ac.uk This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A common procedure involves dissolving aniline and a base, such as triethylamine (B128534), in a solvent like methylene (B1212753) chloride. Butane-1-sulfonyl chloride is then added, often at a controlled temperature, to initiate the amidation reaction. The reaction mixture is subsequently worked up through a series of extractions to isolate and purify the desired this compound. While effective, this method can be hampered by the reactivity of sulfonyl chlorides, which are susceptible to hydrolysis. ucl.ac.uk

Interactive Data Table: Amidation of Butane-1-sulfonyl Chloride with Aniline

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Butane-1-sulfonyl chloride | Aniline | Triethylamine | Methylene chloride | 78% | |

| Butane-1-sulfonyl chloride | p-Nitroaniline | Pyridine | Not specified | 70% | sciforce.org |

Oxidative Coupling and Metal-Catalyzed Processes

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed reactions for the formation of C-N bonds, and this has been extended to the synthesis of N-arylsulfonamides. sioc-journal.cn Transition metals like palladium and copper have been instrumental in developing more efficient and environmentally friendly procedures. sioc-journal.cnresearchgate.net These methods often involve the coupling of aryl halides or arylboronic acids with sulfonamides. sioc-journal.cn

Palladium-catalyzed methods, for instance, allow for the preparation of arylsulfonyl chlorides and their subsequent amination in a one-pot process under mild conditions. nih.gov This approach offers significant functional group tolerance. nih.gov Copper-catalyzed reactions have also been developed, such as the coupling of sodium sulfinates with nitroarenes, where the nitroarene serves as both the nitrogen source and an oxidant. researchgate.net

Electrochemical methods represent a cutting-edge approach to oxidative coupling. The direct oxidative coupling of thiols and amines, driven by electricity, offers an environmentally benign route to sulfonamides. nih.govucl.ac.uk This method avoids the need for sacrificial reagents and catalysts, with hydrogen as the only byproduct. nih.govucl.ac.uk

Transition Metal-Free Synthetic Routes

While metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a significant goal in green chemistry to avoid metal contamination in the final products. researchgate.netrsc.org Several strategies have emerged for the synthesis of sulfonamides without the need for transition metals.

One such approach involves the reaction of sulfonyl hydrazides with amines, promoted by iodine and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org Another strategy utilizes the reaction of nitroarenes with sodium arylsulfinates in the presence of a reducing agent. organic-chemistry.org Base-promoted domino reactions of β-keto compounds with vinyl dichlorides also provide a transition-metal-free pathway to substituted furans, which can be precursors to certain sulfonamide derivatives. researchgate.net Furthermore, ynamides, which can be precursors to sulfonamides, can be synthesized from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides in a robust transition-metal-free process. organic-chemistry.org

Indirect Synthesis Strategies for Purity Enhancement

To circumvent issues with product purification in direct amidation reactions, indirect synthesis strategies have been developed. nih.gov One such method involves the use of amino carboxylic acids, which react with sulfonyl chlorides to form a soluble sodium carboxylate intermediate. nih.gov Upon acidification, the pure sulfonamide product precipitates from the solution, eliminating the need for extensive purification. nih.gov This approach is particularly advantageous as it avoids the use of excess base, which can complicate product isolation. nih.gov

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of active research, aiming to reduce the environmental impact of these important compounds. sci-hub.se Key strategies include the use of water as a solvent, the development of catalyst-free reactions, and the use of sustainable and readily available starting materials. sci-hub.sersc.org

Synthesizing sulfonamides in water under controlled pH eliminates the need for organic solvents and bases. rsc.orgmdpi.com The product can often be isolated by simple filtration after acidification, minimizing waste. rsc.org Mechanochemical approaches, such as ball milling, offer a solvent-free method for sulfonamide synthesis. rsc.org This technique can involve a one-pot, two-step process starting from disulfides. rsc.org

The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, provides another environmentally friendly reaction medium. uniba.it Reactions in DESs can proceed at room temperature under aerobic conditions with high yields. uniba.it

Interactive Data Table: Green Synthesis Approaches for Sulfonamides

| Method | Solvent | Key Features | Reference |

|---|---|---|---|

| Dynamic pH control | Water | No organic base, simple filtration | rsc.org |

| Mechanochemistry | Solvent-free (Ball Mill) | One-pot, from disulfides | rsc.org |

| Deep Eutectic Solvents | Choline chloride/Glycerol | Reusable, aerobic, room temperature | uniba.it |

| Electrochemical coupling | Acetonitrile/Water | No sacrificial reagents, H₂ byproduct | nih.govucl.ac.uk |

Optimization of Reaction Parameters and Yield Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis. Factors such as temperature, reaction time, and the choice of base and solvent can significantly influence the outcome of the reaction.

In the classical amidation of butane-1-sulfonyl chloride with aniline, a reaction temperature of 50°C has been shown to be effective. The dropwise addition of the sulfonyl chloride over an hour can help to control the reaction rate and minimize side reactions. The choice of base is also critical; while triethylamine is commonly used, other organic or inorganic bases can be employed depending on the specific substrates and reaction conditions. nih.gov

For metal-catalyzed reactions, the choice of ligand can be as important as the metal itself in determining the efficiency and selectivity of the reaction. sioc-journal.cn In palladium-catalyzed aminosulfonylation, for example, specific ligands can promote the desired C-N bond formation and prevent side reactions like desulfonylation. nih.gov The optimization of catalyst loading is also essential to ensure a cost-effective and sustainable process. acs.org

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are fundamental to the characterization of N-phenylbutane-1-sulfonamide, each offering unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butane (B89635) chain. rsc.org The aromatic protons usually appear as a complex multiplet in the downfield region, while the protons of the butyl group are observed as multiplets and a triplet in the upfield region. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct peaks for each unique carbon atom in this compound. The carbon atoms of the phenyl ring resonate in the aromatic region of the spectrum, while the carbons of the butyl chain appear in the aliphatic region. rsc.orgrsc.org The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbon attached to the sulfur atom of the sulfonamide group appearing at a characteristic downfield position. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Assignment |

| ¹H | ~7.20-7.40 | m | Aromatic protons (C₆H₅) |

| ¹H | ~3.00 | t | -SO₂-CH₂- |

| ¹H | ~1.75 | m | -CH₂-CH₂-CH₃ |

| ¹H | ~1.40 | m | -CH₂-CH₂-CH₃ |

| ¹H | ~0.90 | t | -CH₃ |

| ¹³C | ~137 | C | Quaternary aromatic carbon |

| ¹³C | ~129 | CH | Aromatic carbons |

| ¹³C | ~128 | CH | Aromatic carbons |

| ¹³C | ~121 | CH | Aromatic carbons |

| ¹³C | ~53 | CH₂ | -SO₂-CH₂- |

| ¹³C | ~25 | CH₂ | -CH₂-CH₂-CH₃ |

| ¹³C | ~21 | CH₂ | -CH₂-CH₂-CH₃ |

| ¹³C | ~13 | CH₃ | -CH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions and the purity of the sample.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net Key absorptions include the N-H stretching vibration, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, and the C-H stretching vibrations of the aromatic and aliphatic moieties. pressbooks.pubchemrxiv.org The presence of a strong, sharp band for the N-H stretch and two strong bands for the sulfonyl group are indicative of the sulfonamide functionality.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. libretexts.orgresearchgate.net For this compound, characteristic Raman shifts would be expected for the S-N stretching vibration and the symmetric vibrations of the aromatic ring.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Stretch | 3200-3400 | Strong, Sharp | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | Strong |

| Asymmetric SO₂ Stretch | 1300-1350 | Strong | Medium |

| Symmetric SO₂ Stretch | 1150-1180 | Strong | Strong |

| C=C Aromatic Ring Stretch | 1450-1600 | Medium-Strong | Strong |

| S-N Stretch | 900-1000 | Medium | Medium |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for its structural confirmation. rsc.orgrsc.org

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. acdlabs.comjeolusa.com The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, along with a series of fragment ions. researchgate.net The fragmentation pattern is characteristic of the molecule and can be used to deduce its structure.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): HREI-MS provides the exact mass of the molecular ion and fragment ions, allowing for the determination of the elemental composition of the molecule with high accuracy. rsc.org This is a definitive method for confirming the molecular formula of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acdlabs.comnih.gov This is particularly useful for confirming the molecular weight of the compound. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. ijprajournal.com The presence of the phenyl group, a chromophore, results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. bath.ac.uk The spectrum is typically recorded in a suitable solvent, and the positions and intensities of the absorption maxima (λ_max) can be influenced by the solvent polarity. biointerfaceresearch.comresearchgate.net

X-ray Crystallographic Analysis of this compound and Related Analogues

The initial step in an X-ray crystallographic analysis involves determining the crystal system and space group of the compound. snu.ac.kr For this compound and its analogues, this is achieved by analyzing the diffraction pattern of a single crystal. nih.gov The symmetry of the diffraction pattern reveals the crystal system (e.g., monoclinic, orthorhombic), and the systematic absences of certain reflections are used to determine the space group. ucl.ac.ukwebmineral.com For example, a related sulfonamide, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, was found to crystallize in the Sohnke space group P2₁. researchgate.net Another study on sulfonamide-bearing salan ligands found that the compounds crystallized in the monoclinic space group C2/c. rsc.org

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds in sulfonamides typically involve the sulfonamide group itself. The nitrogen-bound hydrogen (N-H) acts as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group (S=O) serve as potent acceptors. This interaction often leads to the formation of recognizable synthons, which are reliable structural motifs in crystal engineering. For instance, N-H···O hydrogen bonds are a common feature, linking molecules into dimers, chains, or more complex three-dimensional networks. researchgate.net

In addition to the strong N-H···O interactions, weaker C-H···O and C-H···N hydrogen bonds often contribute to the stability of the crystal lattice. nih.gov The phenyl ring and the butyl chain of this compound provide multiple C-H donors that can interact with the sulfonyl oxygens or the nitrogen atom of neighboring molecules. Furthermore, C-H···π interactions, where a C-H bond points towards the center of a phenyl ring, can also be a stabilizing factor in the molecular packing. researchgate.netmdpi.com

The collective effect of these interactions is the formation of a robust hydrogen-bonding network. rsc.organr.fr In many sulfonamide crystal structures, molecules are first linked into dimers through strong hydrogen bonds, and these dimers are then interconnected into layers or a 3D framework by weaker interactions. nih.govresearchgate.net The specific geometry and connectivity of this network are crucial for the resulting crystalline form.

Hirshfeld Surface Analysis and Quantitative Contributions to Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govjmaterenvironsci.com By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and relative importance of different non-covalent contacts that stabilize the crystal packing. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.

The analysis provides a "fingerprint plot," a two-dimensional histogram that summarizes the distribution of intermolecular contact distances. This plot allows for the decomposition of the Hirshfeld surface into contributions from specific atom···atom contacts. While specific data for this compound is not available, analysis of structurally related sulfonamides reveals common patterns. The most significant contributions to the crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts. nih.govresearchgate.net

The table below presents quantitative contributions to the Hirshfeld surface from various intermolecular contacts for representative sulfonamide-containing compounds, illustrating the typical distribution of these interactions.

| Intermolecular Contact | Contribution in Compound A¹ | Contribution in Compound B² | Contribution in Compound C³ |

| H···H | 47.1% | 41.2% | 53.6% |

| C···H/H···C | 20.9% | 20.3% | 20.8% |

| O···H/H···O | 15.3% | 17.8% | 17.7% |

| N···H/H···N | 11.4% | 10.6% | - |

| Other Contacts | 5.3% | 10.1% | 7.9% |

¹Data for a sulfonamide derivative featuring N-H···N and C-H···O hydrogen bonds forming a 3D network. researchgate.net ²Data for a complex cyclohexane (B81311) derivative where O-H···O, C-H···O, and C-H···N hydrogen bonds create layers. nih.gov ³Data for N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, where C-H···O bonds generate the network. researchgate.net

These quantitative results highlight that while van der Waals interactions (represented by the high percentage of H···H contacts) are dominant, hydrogen bonding (O···H/H···O and N···H/H···N) and C···H contacts play a crucial and directing role in the supramolecular assembly. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior Research

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. mat-cs.comsevenstarpharm.com This method is essential for determining the thermal stability and decomposition profile of compounds like this compound. celignis.com

In a typical TGA experiment, a small sample of the compound is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's weight is continuously monitored. wku.edu The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis.

The thermogram reveals key information about the compound's thermal properties:

Thermal Stability: The temperature at which the compound begins to lose mass indicates the onset of decomposition. A higher onset temperature signifies greater thermal stability. srce.hr

Decomposition Stages: The TGA curve may show one or more distinct steps of weight loss, each corresponding to the cleavage of specific bonds or the loss of particular fragments of the molecule. srce.hr

Residual Mass: The amount of mass remaining at the end of the analysis provides information about the final decomposition products.

For a molecule like this compound, a TGA analysis would likely show decomposition occurring at elevated temperatures, with the breakdown potentially initiated at the sulfonamide linkage or involving the loss of the butyl or phenyl groups. The precise decomposition temperatures and pattern are characteristic of the compound and provide a reliable measure of its thermal tolerance. celignis.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org It has been widely applied to understand the properties of N-phenylbutane-1-sulfonamide and related sulfonamide derivatives. researchgate.netnih.gov

Geometric Optimization and Vibrational Frequency Calculations

A crucial first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. For sulfonamide derivatives, this process is typically performed to find the minimum energy conformation. researchgate.net Following optimization, vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared spectrum. csc.fireadthedocs.iomolpro.netgaussian.com These calculations provide fundamental data on the bond lengths, bond angles, and dihedral angles that define the molecular structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.netmdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant descriptor of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.netresearchgate.net For sulfonamide derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Calculation of Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be calculated to further quantify a molecule's reactivity. researchgate.netresearchgate.netrasayanjournal.co.in These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): A measure of an atom's ability to attract electrons (χ = (IP + EA) / 2). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. rasayanjournal.co.in

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.79 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound and for simulating their interactions with biological targets. peerj.comnih.govijbiotech.com By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, providing insights into the molecule's dynamic behavior, conformational changes, and binding affinities. volkamerlab.org The results of MD simulations can be used to understand how a ligand like a sulfonamide derivative might bind to a protein's active site. peerj.com

Structure Activity Relationship Sar Investigations in Biological Systems

Fundamental Principles Governing Sulfonamide Structure-Activity Relationships

The sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group (-S(=O)₂-NH-). nih.govwikipedia.org Their initial discovery as antibacterial agents stemmed from their structural similarity to para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. nih.govwikipedia.orgdrugbank.com This mimicry allows them to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), thus halting bacterial growth. wikipedia.org Over time, the applications of sulfonamides have expanded significantly, now encompassing treatments for a variety of conditions, including inflammation, glaucoma, and cancer, by targeting other enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.govnih.govopenaccesspub.org

The antibacterial activity of sulfonamides is governed by several key structural features:

The Sulfanilamide Skeleton : This is the minimum structural requirement for antibacterial activity. pharmacy180.comyoutube.com

The Para-Amino Group (-NH₂) : A free or potentially free amino group at the N4 position (para to the sulfonamide group) is essential for activity. pharmacy180.comslideshare.netyoutube.com Modifications to this group can create prodrugs that are converted to the active form in vivo. pharmacy180.comyoutube.com Its replacement at the ortho or meta position results in a loss of antibacterial activity. pharmacy180.com

The Aromatic Ring : The benzene (B151609) ring is a critical component. Replacing it with other ring systems or adding more substituents to it generally reduces or eliminates activity. pharmacy180.comyoutube.com

The Sulfonamide Moiety (-SO₂NH-) : The sulfur atom must be directly linked to the benzene ring. pharmacy180.comyoutube.com Exchanging the sulfonamide group for a carboxamide (-CONH) group reduces activity. pharmacy180.comyoutube.com

N1-Substituents : Substitution on the N1 nitrogen of the sulfonamide group is a key area for modification. youtube.com Introducing heterocyclic aromatic rings at the N1 position often yields highly potent compounds. pharmacy180.comslideshare.net The nature of this substituent significantly influences the compound's physicochemical properties, particularly its pKa. youtube.com Maximum antibacterial activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4, as this allows for optimal ionization at physiological pH, which is necessary for the drug to enter the bacterial cell. pharmacy180.comslideshare.netyoutube.com

These foundational principles, summarized in the table below, provide a framework for understanding how the specific features of N-phenylbutane-1-sulfonamide contribute to its biological profile.

Table 1: Key Principles of Sulfonamide SAR

| Structural Feature | Requirement for Antibacterial Activity | Impact of Modification |

|---|---|---|

| Sulfanilamide Skeleton | Minimal structural requirement. pharmacy180.comyoutube.com | N/A |

| N4-Amino Group | Must be in the para position and remain free or be convertible to a free amine. pharmacy180.comslideshare.net | Moving to ortho or meta positions abolishes activity; substitution can create prodrugs. pharmacy180.com |

| Aromatic Ring | Benzene ring is essential. youtube.com | Replacement or additional substitution decreases or abolishes activity. pharmacy180.comyoutube.com |

| Sulfonamide Group | Sulfur must be directly linked to the ring. pharmacy180.comyoutube.com | Substitution with groups like -CONH reduces activity. pharmacy180.com |

| N1-Substitution | Mono-substitution is tolerated and often enhances activity. youtube.com | Di-substitution leads to inactive compounds. Heterocyclic substituents often increase potency. Influences pKa and solubility. slideshare.netyoutube.com |

Influence of N-Phenyl and Butane-1-sulfonamide Substructures on Biological Modulation

In this compound, the classic para-amino group of antibacterial sulfonamides is absent. Instead, the sulfonamide nitrogen is attached to a phenyl group on one side and a butyl group on the other. This structure precludes the classic antibacterial mechanism of PABA antagonism but opens avenues for interaction with other biological targets. The biological effects are therefore determined by the specific properties of the N-phenyl and butane-1-sulfonamide substructures.

The N-phenyl group is a common feature in many biologically active sulfonamides that are not antibacterials. For instance, N-phenylsulfonamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov The phenyl ring can engage in various non-covalent interactions with protein targets, including hydrophobic and pi-stacking interactions. The electronic properties of the phenyl ring, modified by substituents, can fine-tune binding affinity. Studies on aryl sulfonamides as inhibitors of the NaV1.7 sodium channel, a target for pain treatment, have shown that substitutions on the aryl ring are critical for potency and selectivity. nih.gov

Table 2: Predicted Influence of Substructures on Biological Activity

| Substructure | Potential Interactions | Impact on Properties | Example Biological Targets |

|---|---|---|---|

| N-Phenyl | Pi-stacking, hydrophobic interactions, van der Waals forces. nih.gov | Modulates binding affinity and selectivity. | Carbonic Anhydrases, Cholinesterases, Ion Channels. nih.govnih.gov |

| Butane-1-sulfonamide | Hydrophobic interactions, van der Waals forces. slideshare.net | Increases lipophilicity, influences pharmacokinetics, occupies hydrophobic pockets. slideshare.net | Various enzymes with hydrophobic active site pockets. |

Rational Design Strategies for Optimizing Molecular Interactions

Rational drug design aims to create new molecules with specific biological activities based on a detailed understanding of the target's structure and the ligand's binding interactions. For sulfonamide-based compounds like this compound, several strategies can be employed to optimize their interactions with protein targets.

One prominent strategy is the "tail approach," which has been successfully used in designing potent and selective human carbonic anhydrase inhibitors. acs.org This approach involves attaching various chemical "tails" to the core sulfonamide scaffold. These tails can extend into different sub-pockets of the enzyme's active site, forming additional interactions and thereby increasing both affinity and isoform selectivity. acs.org For this compound, modifications to the phenyl ring (e.g., adding substituents) or extending the butane (B89635) chain could be explored using this principle to probe and exploit specific features of a target's binding site.

Another key aspect of rational design is the detailed analysis of ligand-protein binding thermodynamics . Understanding the enthalpic and entropic contributions to the binding free energy can guide the optimization process. researchgate.net For example, modifications that increase favorable enthalpic contributions, such as forming new hydrogen bonds, or that have a smaller entropic penalty can lead to higher affinity binders. The sulfonamide oxygens are known to be key binding motifs, often engaging in hydrogen bonds or CH···O interactions with protein residues. chemrxiv.orgnih.gov Replacing these oxygens or the sulfonamide nitrogen can systematically probe their contribution to binding energy and lead to optimized analogues. chemrxiv.orgnih.gov

Structure-based drug design, utilizing X-ray crystallography or computational modeling, allows for the visualization of how a ligand binds to its target. This information is invaluable for identifying opportunities for modification. For instance, if a model shows an unoccupied hydrophobic pocket near the butane chain of this compound, extending or branching the chain could lead to a more potent compound. Similarly, if the phenyl group is not optimally filling its binding pocket, adding substituents at specific positions could enhance interactions. acs.org These strategies have been applied to develop sulfonamides for a wide range of diseases, including cancer, viral infections, and inflammatory diseases. nih.govresearchgate.net

Table 3: Rational Design Strategies for Sulfonamides

| Strategy | Principle | Application to this compound |

|---|---|---|

| "Tail Approach" | Adding chemical moieties to the core scaffold to probe and occupy additional binding pockets. acs.org | Adding substituents to the phenyl ring or modifying the length/branching of the butyl chain. |

| Thermodynamic Profiling | Analyzing enthalpic and entropic contributions to binding to guide optimization. researchgate.net | Systematically modifying the sulfonamide core or substituents to improve binding thermodynamics. |

| Structure-Based Design | Using 3D structural information of the target-ligand complex to guide modifications. acs.org | Modifying the phenyl or butyl groups to better fit the target's binding site based on computational models or crystal structures. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. nih.gov | Replacing the N-acylsulfonamide group with a known bioisostere to modulate acidity, lipophilicity, or solubility. nih.gov |

Mechanistic Insights from Enzyme Inhibition and Receptor Interactions

Molecular Docking and Computational Binding Analysis

While specific molecular docking studies focusing exclusively on N-phenylbutane-1-sulfonamide are not extensively detailed in publicly available literature, computational analysis of structurally related sulfonamides provides a robust framework for understanding its potential interactions with protein targets. Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand within the active site of a protein. nih.gov These analyses for the sulfonamide class of compounds reveal recurring patterns of interaction that are foundational to their biological activity. semanticscholar.org

The molecular structure of this compound features distinct regions that contribute to a variety of non-covalent interactions, which are critical for stabilizing the ligand-protein complex. nih.govplos.org

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a primary site for hydrogen bonding. nih.gov The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the amide proton can act as a hydrogen bond donor. nih.govcam.ac.uk In enzymatic targets like carbonic anhydrases, the sulfonamide's nitrogen atom often coordinates directly with the zinc ion in the active site, and the sulfonyl oxygens typically form hydrogen bonds with the backbone amide of key residues like Threonine 199. nih.gov

Hydrophobic Interactions: The phenyl group and the n-butyl chain are nonpolar and thus engage in significant hydrophobic interactions with complementary aliphatic and aromatic amino acid residues within the binding pocket. nih.gov These interactions are crucial for anchoring the molecule in the active site and contribute significantly to binding affinity by displacing water molecules.

Pi-Stacking: The aromatic phenyl ring is capable of engaging in π-π stacking interactions with the side chains of aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan. rsc.orgresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, add to the stability of the bound conformation. nih.gov

A summary of the potential interactions is presented below.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Threonine, Serine, Asparagine, Glutamine, Histidine |

| Hydrophobic Interactions | n-Butyl chain, Phenyl group | Valine, Leucine, Isoleucine, Alanine, Phenylalanine |

| Pi-Stacking | Phenyl group | Phenylalanine, Tyrosine, Tryptophan |

| Ion Coordination | Sulfonamide Nitrogen | Metal ions (e.g., Zn²⁺ in metalloenzymes) |

Computational studies on various sulfonamide derivatives have successfully identified key amino acid residues that are essential for their binding. For instance, in the active site of carbonic anhydrase II, residues such as Valine 121, Valine 143, Leucine 198, and Tryptophan 209 form a hydrophobic pocket, while Threonine 199 and Histidine 64 are critical for hydrophilic and coordinative interactions. nih.gov In studies of sulfonamides targeting the Keap1 protein, residues like Arginine 415 are noted to be important for binding. nih.gov For this compound, it is predicted that its phenyl and butyl groups would favorably interact with hydrophobic pockets, while the sulfonamide group would orient towards polar residues capable of hydrogen bonding or metal coordination. nih.govnih.gov The specific residues would, of course, be dependent on the unique topology of the target protein's binding site. nih.gov

Predictive calculations are a cornerstone of computational drug design, providing quantitative estimates of binding affinity. nih.gov These calculations, often expressed in kcal/mol, help in ranking potential inhibitors before synthesis. semanticscholar.org Molecular docking studies of various N-substituted sulfonamides have reported binding affinities ranging from -6.8 to -8.2 kcal/mol against certain cancer-related protein targets. nih.gov Non-polar van der Waals interactions, stemming from hydrophobic contacts, are often identified as the main driving force for the binding of sulfonamide-based inhibitors. researchgate.net

The table below shows examples of calculated binding energies for other sulfonamide compounds from docking studies, which provides context for the potential affinity of this compound.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |

| Azo-sulfonamide derivative | 17-Beta-Hydroxy Steroid Dehydrogenase (1FDW) | -7.36 |

| N-substituted sulfonamide | Anticancer Target (1AZM) | -6.8 to -8.2 |

| 1,2,4-Triazine Sulfonamide | Anticancer Target (3RHK) | > -7.0 (for most potent compounds) |

Applications As Chemical Probes in Biological Systems

Design and Synthesis of N-phenylbutane-1-sulfonamide-Based Chemical Probes

The design of chemical probes based on the this compound scaffold involves strategic modifications to its core structure to enhance potency, selectivity, and functionality. A common synthetic approach involves the sulfonylation of secondary amines with various sulfonyl chlorides, allowing for diverse modifications to different regions of the molecule. nih.gov Another established method is the reductive amination of an aldehyde derivative of a core structure with a range of alkyl and aryl primary amines. nih.gov

One area of significant interest has been the development of inhibitors for the hypoxia-inducible factor (HIF) pathway. In this context, analogues of this compound have been synthesized and evaluated. For instance, replacing the core phenyl group with a pyranopyridine structure and modifying other substituents has led to the discovery of potent HIF-mediated transcription inhibitors. nih.gov The synthesis of these analogues often involves multi-step sequences, including reactions like bromination, N-oxidation, rearrangement, O-alkylation, and nucleophilic substitution. nih.gov

The following table details a selection of this compound analogues and their corresponding inhibitory activity on the HIF pathway, showcasing the structure-activity relationship within this class of compounds.

| Compound ID | R1 Group | Core Structure | IC50 (μM) |

| 1 | Phenyl | (Not specified) | 0.7 ± 0.4 |

| 26a | Phenyl | Pyrano[3,2-b]pyridine | 1.3 |

| 26d | Cyclopentyl | Pyrano[3,2-b]pyridine | 0.8 |

| 26e | Cyclohexyl | Pyrano[3,2-b]pyridine | 0.6 |

| 26i | Cyclobutyl | Pyrano[3,2-b]pyridine | 0.25 |

This table illustrates how modifications to the this compound scaffold influence its biological activity, with the cyclobutyl derivative (26i) showing the highest potency in this series. nih.gov

Utility in Target Identification and Validation Methodologies

Chemical probes are crucial tools for identifying the protein targets of bioactive small molecules and validating their roles in disease pathways. nih.govtechnologynetworks.com Probes derived from this compound can be employed in various target deconvolution strategies. technologynetworks.com

One primary method is affinity chromatography . In this technique, the sulfonamide-based probe is immobilized on a solid support. When a complex biological mixture, such as a cell lysate, is passed over this support, the protein target(s) that specifically bind to the probe are captured. After washing away non-specific binders, the target proteins can be eluted and identified using techniques like mass spectrometry. technologynetworks.com

Another powerful approach is chemoproteomics , which utilizes chemical probes to map protein interactions and activity across the entire proteome. discoveryontarget.com A probe based on this compound can be designed with a reactive group and a reporter tag. When introduced into a biological system, it covalently binds to its target(s). Subsequent analysis can identify these targets and provide insights into the probe's mechanism of action and selectivity. discoveryontarget.com The validation process confirms the functional role of the identified target in the disease phenotype, a critical step before initiating a full-scale drug discovery campaign. technologynetworks.com

Fluorescent Labeling and Bioimaging Applications for Subcellular Localization

To visualize the distribution and interaction of this compound-based compounds within living cells, they can be conjugated to fluorescent molecules, or fluorophores. nih.govresearchgate.net This transformation creates a fluorescent probe that allows for real-time imaging of its subcellular localization using fluorescence microscopy. nih.gov

The design of such probes involves attaching a fluorophore to a position on the sulfonamide scaffold that does not interfere with its biological activity. A pertinent example is the incorporation of sulfonamide derivatives into naphthalimide fluorescent molecules to create tumor-targeting probes. researchgate.net Sulfonamide groups can target specific enzymes like carbonic anhydrase IX, which is highly expressed in many tumor types. researchgate.net By linking the sulfonamide targeting group to a fluorescent naphthalimide core, researchers can develop probes that accumulate in cancer cells, enabling highly sensitive imaging and clear contrast enhancement for tumor diagnosis. researchgate.net The choice of fluorophore is critical and depends on factors like photostability, brightness, and emission wavelength suitable for deep-tissue imaging. mdpi.com

Activity-Based Protein Profiling (ABPP) Using Sulfonamide Conjugates

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy used to study the function and activity of entire enzyme families directly in native biological systems. ABPP probes are composed of three key elements: a ligand for binding, a reporter tag for detection, and a reactive group for covalent modification of the target enzyme. frontiersin.org

This compound and its derivatives can serve as the specific ligand component of an ABPP probe, directing it to a particular class of enzymes, such as serine hydrolases or carbonic anhydrases. frontiersin.org By attaching a reactive "warhead" (e.g., a fluorophosphonate or a sulfonyl fluoride) and a reporter tag (like biotin (B1667282) or a fluorophore), a highly specific probe can be constructed. When this probe is introduced to a cell lysate, it covalently labels only the active members of the targeted enzyme family. This allows for the profiling of enzyme activity in different states (e.g., healthy vs. diseased), providing valuable information for drug discovery and diagnostics. frontiersin.org

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry in Probe Development

Sulfur(VI)-Fluoride Exchange (SuFEx) is a next-generation click chemistry reaction that has become a powerful tool for rapidly synthesizing libraries of chemical compounds, including biological probes. bldpharm.comnih.gov The core of this chemistry relies on the remarkable stability and selective reactivity of the sulfur(VI)-fluoride bond, found in molecules like sulfonyl fluorides (R-SO₂F). bldpharm.comnih.gov

In the context of probe development, a precursor like N-phenylbutane-1-sulfonyl fluoride (B91410) can serve as a versatile hub. nih.gov This precursor can react efficiently and specifically with a wide array of primary and secondary amines under biocompatible conditions to form stable sulfonamide linkages. ucsd.edu This modularity allows for the high-throughput synthesis of a large library of this compound derivatives, each with a different modification. ucsd.edu This SuFEx-enabled approach significantly accelerates the optimization of probes for improved potency and selectivity, facilitating the rapid development of new tools for biological research and potential drug candidates. ucsd.edugrantome.com The stability of the S-F bond against oxidation and reduction makes SuFEx chemistry particularly suitable for applications in complex biological environments. bldpharm.com

Supramolecular Chemistry and Materials Science Perspectives

Self-Assembly Processes and Non-Covalent Interactions in Crystal Packing

The sulfonamide moiety (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygen atoms). In the solid state, sulfonamides frequently form robust intermolecular N-H···O=S hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains. For instance, in the crystal structure of many N-arylsulfonamides, the molecules are linked into dimers through a pair of N-H···O hydrogen bonds.

The phenyl group in N-phenylbutane-1-sulfonamide introduces the possibility of π-π stacking interactions. These interactions, although weaker than hydrogen bonds, can play a significant role in stabilizing the crystal packing, often leading to layered structures where the aromatic rings of adjacent molecules overlap. The flexible n-butyl group will likely pack in a way that maximizes van der Waals interactions, filling the space between the more rigidly organized hydrogen-bonded and π-stacked motifs.

The interplay of these non-covalent forces results in a highly ordered three-dimensional structure. The specific conformation of the butyl chain and the relative orientation of the phenyl ring and sulfonamide group will ultimately determine the final crystal packing arrangement.

Table 1: Common Non-Covalent Interactions in Sulfonamide Crystal Packing

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif |

| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | Centrosymmetric dimers, chains |

| π-π Stacking | Phenyl ring | Phenyl ring | Parallel-displaced, T-shaped |

| van der Waals | Butyl chain, Phenyl ring | Butyl chain, Phenyl ring | Space-filling arrangements |

| C-H···O Hydrogen Bond | C-H (phenyl, butyl) | O=S (sulfonamide) | Further stabilization of packing |

Coordination Chemistry of this compound with Metal Centers

The sulfonamide group in this compound possesses donor atoms that can coordinate with metal centers, making it a versatile ligand in coordination chemistry. The coordination typically occurs after the deprotonation of the sulfonamide nitrogen, which then acts as a monoanionic N-donor ligand. The sulfonyl oxygens can also participate in coordination, leading to different binding modes.

The coordination of N-arylsulfonamides to metal ions has been shown to enhance their biological activity and can lead to the formation of complexes with interesting structural and electronic properties. The deprotonated sulfonamido nitrogen is a relatively hard donor, favoring coordination with a variety of transition metals and main group elements.

The coordination of this compound to a metal center (M) can be represented as:

Ph-NH-SO₂-Bu + Mⁿ⁺ → [M(Ph-N-SO₂-Bu)ⁿ⁻¹]⁺ + H⁺

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Description |

| Monodentate | Deprotonated N | The most common coordination mode for sulfonamides. |

| Bidentate | N, O | Chelation involving the deprotonated nitrogen and one sulfonyl oxygen. |

| Bridging | N and/or O | The ligand can bridge two metal centers. |

Investigation of this compound Derivatives for Functional Materials Research (e.g., Nonlinear Optical Properties)

Derivatives of sulfonamides are of growing interest in materials science, particularly for their potential applications in nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies such as optical computing, telecommunications, and frequency conversion.

For a molecule to exhibit second-order NLO properties, it must possess a non-centrosymmetric crystal structure and have a significant molecular hyperpolarizability (β). This is often achieved in molecules that have a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

The this compound scaffold can be chemically modified to create such NLO-active molecules. The phenyl ring can act as the π-conjugated bridge. By introducing a strong electron-donating group (e.g., -N(CH₃)₂, -OCH₃) onto the phenyl ring and a strong electron-withdrawing group, the inherent properties of the sulfonamide group (-SO₂-) can be modulated to enhance the molecular hyperpolarizability.

For example, a derivative such as 4-amino-N-phenylbutane-1-sulfonamide would have an electron-donating amino group in conjugation with the rest of the molecule. Conversely, introducing a nitro group at the 4-position of the phenyl ring would create a strong push-pull system. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of such designed molecules before their synthesis. These calculations can estimate the dipole moment, polarizability, and first hyperpolarizability.

While specific experimental data on the NLO properties of this compound derivatives is not yet available, the general principles of NLO material design suggest that this class of compounds holds promise for further investigation in functional materials research.

Table 3: Hypothetical this compound Derivatives for NLO Studies

| Derivative Name | Electron-Donating Group (Donor) | Electron-Withdrawing Group (Acceptor) | Potential for NLO Activity |

| 4-Nitro-N-phenylbutane-1-sulfonamide | Phenyl ring (as part of conjugated system) | -NO₂ | High |

| 4-Amino-N-phenylbutane-1-sulfonamide | -NH₂ | -SO₂NH- | Moderate to High |

| 4-(Dimethylamino)-N-phenylbutane-1-sulfonamide | -N(CH₃)₂ | -SO₂NH- | High |

Future Research Directions and Emerging Challenges

Development of Next-Generation Synthetic Strategies for N-phenylbutane-1-sulfonamide Analogues

The traditional synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an amine. frontiersrj.comresearchgate.net While effective, this method has limitations regarding the availability and stability of sulfonyl chloride precursors. frontiersrj.com Future research is focused on developing more efficient, greener, and versatile strategies to generate a diverse library of this compound analogues for structure-activity relationship (SAR) studies.

Key emerging strategies include:

Advanced S-N Bond Formation: Modern methods aim to circumvent the need for pre-functionalized starting materials. Transition-metal-free approaches, such as the oxidative coupling of thiols and amines using reagents like I2O5, offer a mild and environmentally friendlier alternative. thieme-connect.com Another innovative route involves the use of sulfinylamine reagents which can react directly with organometallic compounds to form the sulfonamide bond in a single step. acs.org

C-N Cross-Coupling Reactions: The formation of the C-N bond between a pre-formed sulfonamide and an aryl partner is a powerful strategy. thieme-connect.com However, the reduced nucleophilicity of sulfonamides compared to amines presents a significant challenge. thieme-connect.com Future work will likely focus on developing more active catalyst systems, potentially using palladium or copper, that can efficiently couple butane-1-sulfonamide with a wider range of functionalized phenyl halides or their equivalents. thieme-connect.comorganic-chemistry.org

Direct C-H Sulfonamidation: A highly atom-economical approach involves the direct functionalization of a C-H bond on the benzene (B151609) ring with a sulfonamide moiety. rsc.org Using sulfonyl azides as the nitrogen source, this method forms N-aryl sulfonamides with nitrogen gas as the only byproduct, representing a powerful strategy for late-stage functionalization of complex molecules. rsc.org

Photocatalytic Methods: Recent advances have utilized visible-light photoredox catalysis to generate aryl radicals from abundant precursors like aryl triflates. rsc.org These radicals can then participate in a three-component coupling with a sulfur dioxide surrogate (like K2S2O5) and an amine to form sulfonamides under very mild conditions, offering a novel pathway to this compound analogues. rsc.org

Table 1: Next-Generation Synthetic Strategies for this compound Analogues

| Strategy | Description | Key Advantages | Representative Reagents/Catalysts |

|---|---|---|---|

| Oxidative S-N Coupling | Metal-free reaction coupling aryl thiols and amines to form the S-N bond directly. thieme-connect.com | Avoids transition metals and harsh reagents. thieme-connect.com | I2O5, Eosin Y (photocatalyst). thieme-connect.com |

| C-N Cross-Coupling | Catalytic formation of the bond between the sulfonamide nitrogen and the phenyl ring. thieme-connect.com | High functional group tolerance. tandfonline.com | Palladium or Copper catalysts. organic-chemistry.org |

| Direct C-H Sulfonamidation | Direct reaction of an aromatic C-H bond with a sulfonamide source. rsc.org | High atom economy, suitable for late-stage functionalization. rsc.org | Sulfonyl azides, Rh(II) catalysts. researchgate.net |

| Photocatalytic Coupling | Three-component reaction of an aryl precursor, SO2 surrogate, and amine under visible light. rsc.org | Extremely mild reaction conditions, use of abundant precursors. rsc.org | Aryl triflates, K2S2O5, NaI. rsc.org |

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Elucidation

A holistic understanding of this compound's physicochemical properties and its interactions with biological targets requires a synergistic approach, combining computational modeling with advanced experimental techniques.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are instrumental in investigating the structural and electronic properties of this compound analogues. sci-hub.se These studies can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and quantum-molecular descriptors. sci-hub.semdpi.com

Molecular Electrostatic Potential (MEP): MEP analysis provides a visual representation of the electrostatic potential on the molecule's surface. nih.gov This helps in identifying the electrophilic (positive) and nucleophilic (negative) regions, which are crucial for predicting non-covalent interactions and receptor binding sites. nih.gov For this compound, MEP studies can highlight the potential of the sulfonamide hydrogens and oxygens to act as hydrogen bond donors and acceptors, respectively. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For novel this compound analogues, docking studies can estimate binding affinities and visualize interactions within the active site of a target enzyme or receptor, guiding the design of more potent compounds. mdpi.comnih.gov

Experimental Methodologies:

Spectroscopic Analysis: Comprehensive characterization relies on techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to elucidate the precise chemical structure and connectivity of newly synthesized analogues. mdpi.comnih.gov Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the S=O and N-H stretches of the sulfonamide moiety. mdpi.comnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state. mdpi.com This technique offers precise data on bond lengths, bond angles, and intermolecular interactions, which is invaluable for validating computational models and understanding crystal packing forces. sci-hub.semdpi.com

Table 2: Integrated Methodologies for the Study of this compound

| Methodology | Type | Application | Insights Gained |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Calculation of electronic structure and properties. sci-hub.se | Optimized geometry, vibrational frequencies, reactivity descriptors. sci-hub.semdpi.com |

| Molecular Docking | Computational | Prediction of ligand-protein binding modes. nih.gov | Binding affinity, key interactions with target residues. nih.govacs.org |

| NMR Spectroscopy | Experimental | Elucidation of molecular structure in solution. nih.gov | Connectivity of atoms, chemical environment. nih.gov |

| X-ray Crystallography | Experimental | Determination of 3D structure in solid state. mdpi.com | Precise bond lengths/angles, intermolecular interactions. sci-hub.semdpi.com |

Unraveling Complex Biological Pathways Through Targeted Chemical Probes

A significant future direction is the development of this compound-based chemical probes to investigate and manipulate biological pathways. Sulfonamides are known to interact with various biological targets; for instance, many antibacterial sulfonamides function by inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. ijpsjournal.comresearchgate.net

Designing analogues of this compound as chemical probes could involve:

Incorporation of Reporter Tags: Analogues could be synthesized with fluorescent dyes or biotin (B1667282) tags to allow for visualization and pull-down experiments, helping to identify cellular localization and binding partners.

Photoaffinity Labeling: The introduction of a photoreactive group (e.g., a benzophenone) onto the this compound scaffold would create a photoaffinity probe. acs.org Upon UV irradiation, this probe can form a covalent bond with its target protein, enabling unambiguous identification of the binding site through mass spectrometry analysis. acs.org This approach is powerful for discovering novel targets and validating predicted binding modes from docking studies. acs.org

Mechanism-Based Probes: By systematically modifying the butane (B89635) chain or the phenyl ring, researchers can create libraries of compounds to probe the specific structural requirements for interaction with a particular biological target. This can help to map the binding pocket and understand the molecular basis of recognition, aiding in the design of specific inhibitors or modulators.

Table 3: Chemical Probe Strategies for this compound Analogues

| Probe Strategy | Modification to Scaffold | Biological Application | Potential Outcome |

|---|---|---|---|

| Fluorescent Tagging | Covalent attachment of a fluorophore. | Cellular imaging and localization studies. | Visualization of the probe's distribution within cells. |

| Affinity Probes | Incorporation of a biotin moiety. | Identification of binding partners via pull-down assays. | Isolation and identification of target proteins. |

| Photoaffinity Labeling | Introduction of a photoreactive group (e.g., benzophenone). acs.org | Covalent labeling and identification of target proteins/sites. acs.org | Unambiguous target validation and binding site mapping. acs.org |

Exploration of Novel Chemical Space for this compound Scaffolds in Chemical Biology

Expanding the chemical space around the this compound core is crucial for discovering new biological functions. The sulfonamide group is a versatile pharmacophore, known for its hydrogen bonding capabilities, metabolic stability, and electron-withdrawing nature. thieme-connect.com It is often used as a bioisostere for carboxylic acids. nih.govchemrxiv.org Future research will focus on leveraging these properties through strategic structural modifications.

Areas for exploration include:

Scaffold Diversity: Moving beyond simple substitutions on the phenyl ring or alkyl chain to more complex modifications. This includes the creation of tertiary sulfonamides or the development of cyclic sulfonamide analogues, which can introduce conformational constraints and explore different regions of chemical space. researchgate.netnih.gov

N-Functionalization: The nitrogen atom of the sulfonamide provides a handle for further functionalization. Reactions such as alkylation, arylation, or acylation can be used to attach diverse chemical groups, significantly expanding the structural diversity and physicochemical properties of the resulting library of compounds. organic-chemistry.orgresearchgate.net

Fragment-Based and Library Synthesis: Employing parallel synthesis methodologies to create large, diverse libraries of this compound derivatives. chemrxiv.org These libraries can then be screened against a wide range of biological targets to identify novel hits for drug discovery programs. The construction of a 526-member library of N-acyl sulfonamides has demonstrated the feasibility of this approach for exploring new chemical space. chemrxiv.org This strategy can facilitate the discovery of compounds with entirely new mechanisms of action.

Table 4: Strategies for Exploring the Chemical Space of this compound

| Exploration Strategy | Description | Potential Outcome |

|---|---|---|

| Scaffold Hopping | Replacing the core structure with related but distinct scaffolds, such as cyclic sulfonamides. nih.gov | Discovery of novel intellectual property and improved pharmacological profiles. |

| N-Functionalization | Adding diverse substituents to the sulfonamide nitrogen. researchgate.net | Modulation of physicochemical properties like lipophilicity and hydrogen bonding capacity. researchgate.net |

| Library Synthesis | High-throughput synthesis of a large collection of structurally related analogues. chemrxiv.org | Efficient identification of hits against diverse biological targets. |

| Bioisosteric Replacement | Using the sulfonamide group as a replacement for other functional groups (e.g., carboxylic acids) in known bioactive molecules. chemrxiv.org | Improved metabolic stability and cell permeability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenylbutane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonation of the parent amine. A common approach involves reacting perfluoroalkyl chlorides (e.g., perfluorobutyl chloride) with amines under controlled conditions. For example, perfluorobutylsulfonyl chloride can be reacted with aniline derivatives in anhydrous dichloromethane at 0–5°C, followed by neutralization with aqueous sodium bicarbonate . Optimization should focus on solvent selection (e.g., ketones or ethers for solubility), stoichiometric ratios, and temperature control to minimize side reactions like hydrolysis. Post-synthesis purification via recrystallization (ethanol/water mixtures) is recommended due to its low solubility in polar solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm sulfonamide bond formation and aryl/perfluoroalkyl group integration .

- Mass spectrometry (MS) for molecular weight verification (theoretical m/z: ~299.11) .

- Infrared (IR) spectroscopy to identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) and aromatic C-H bonds .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, especially if residual amines or solvents are present .

Q. What are the key physical properties (e.g., solubility, stability) critical for experimental design?

- Methodology :

- Solubility : Test in organic solvents (e.g., acetone, methanol) via gravimetric analysis. Note that solubility discrepancies may arise due to polymorphic forms .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>160°C predicted) and differential scanning calorimetry (DSC) for melting point validation (~67.5°C) .

- Hygroscopicity : Store at -20°C under inert gas (e.g., argon) to prevent moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the sulfonamide group in biological or catalytic systems?

- Methodology :

- Computational modeling : Use density functional theory (DFT) to map electronic properties (e.g., charge distribution on sulfur/nitrogen atoms) and predict nucleophilic/electrophilic sites .

- Kinetic studies : Monitor reaction rates in model systems (e.g., enzyme inhibition assays) to assess binding affinity. Compare with analogs (e.g., N-ethyl derivatives) to isolate sulfonamide-specific effects .

- X-ray crystallography : Resolve crystal structures to identify hydrogen-bonding interactions critical for molecular recognition .

Q. How can researchers address contradictions in reported environmental persistence data for perfluorinated sulfonamides?

- Methodology :

- Environmental fate studies : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products in simulated ecosystems (soil/water matrices). Compare half-lives under varying pH and UV exposure .

- Isotopic labeling : Synthesize ¹⁴C-labeled this compound to track bioaccumulation pathways in model organisms (e.g., Daphnia magna) .

- Meta-analysis : Systematically review existing toxicological profiles (e.g., NIH RePORTER data) to identify confounding variables like coexisting PFAS compounds .

Q. What strategies resolve discrepancies in thermal stability data between experimental and computational predictions?

- Methodology :

- Controlled TGA/DSC experiments : Replicate conditions from conflicting studies (e.g., heating rates, sample mass) to isolate procedural artifacts .

- In situ spectroscopy : Pair thermal analysis with Raman or FTIR to detect intermediate phases or decomposition byproducts not accounted for in simulations .

- Force field refinement : Adjust molecular dynamics parameters (e.g., van der Waals radii) to align computational models with empirical data .

Methodological Design Considerations

- Experimental replication : Document synthesis and characterization protocols in detail, including batch-specific variables (e.g., solvent lot numbers) .

- Data validation : Cross-reference findings with structurally related compounds (e.g., N-cyclohexyl sulfonamides) to identify trends or outliers .

- Ethical compliance : Adhere to safety guidelines for handling perfluorinated compounds, including fume hood use and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.